Cav3 T-Type Calcium Channel Inhibition: A Divergent Mechanism from Classic CB1 Agonists
Mepirapim and its derivatives act as potent inhibitors of T-type calcium channels (CaV3), a target distinct from the cannabinoid receptors engaged by JWH-018 and AM-2201. While Mepirapim and 5F-BEPIRAPIM were identified as CaV3 inhibitors, a more potent derivative, SB2193, showed subtype-selective inhibition with an IC50 of 750 nM at Cav3.1 [1]. This is in stark contrast to JWH-018 and AM-2201, which are potent agonists at CB1 and CB2 but do not significantly inhibit Cav3 channels.
| Evidence Dimension | In vitro CaV3.1 Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | MEPIRAPIM analogue SB2193: 750 nM (0.75 µM) [1] |
| Comparator Or Baseline | JWH-018, AM-2201: No significant Cav3 inhibition reported |
| Quantified Difference | MEPIRAPIM derivative shows potent Cav3.1 inhibition; JWH-018/AM-2201 do not. |
| Conditions | Fluorometric Ca2+ flux assay and whole-cell patch-clamp electrophysiology in HEK293 cells expressing human Cav3.1 [1] |
Why This Matters
This data identifies the MEPIRAPIM scaffold as a starting point for developing novel Cav3 inhibitors for neurological disorders, a research application completely distinct from the use of classic CB1 agonists.
- [1] Howland, J. G., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. Frontiers in Physiology, 14, 1086243. View Source
